molecular formula C25H28N2O3 B11547521 Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate

Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate

Cat. No.: B11547521
M. Wt: 404.5 g/mol
InChI Key: CUASNWDPSJKOJS-UHFFFAOYSA-N
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Description

Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate: is an organic compound with the molecular formula C25H28N2O3 . It is a derivative of benzoic acid and naphthalene, featuring a heptyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • Heptyl 4-{[(Naphthalen-2-yl)carbamoyl]amino}benzoate
  • Heptyl 4-{[(Phenyl)carbamoyl]amino}benzoate
  • Heptyl 4-{[(Biphenyl)carbamoyl]amino}benzoate

Comparison: Heptyl 4-{[(Naphthalen-1-yl)carbamoyl]amino}benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C25H28N2O3

Molecular Weight

404.5 g/mol

IUPAC Name

heptyl 4-(naphthalen-1-ylcarbamoylamino)benzoate

InChI

InChI=1S/C25H28N2O3/c1-2-3-4-5-8-18-30-24(28)20-14-16-21(17-15-20)26-25(29)27-23-13-9-11-19-10-6-7-12-22(19)23/h6-7,9-17H,2-5,8,18H2,1H3,(H2,26,27,29)

InChI Key

CUASNWDPSJKOJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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